molecular formula C₁₂H₁₄F₂N₂O B142637 (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime CAS No. 691007-05-3

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime

Cat. No. B142637
M. Wt: 240.25 g/mol
InChI Key: DAQWROFRHWHKFE-VBKFSLOCSA-N
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Description

“(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime” is a chemical compound with the molecular formula C12H14F2N2O . It is also known by other names such as “(NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine” and "(Z)-4-(2,4-Difluorobenzoyl)piperidine Oxime" . This compound is an intermediate in the preparation of risperidone .


Synthesis Analysis

The synthesis of “(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime” derivatives involves the reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides . The synthesized compounds were characterized by elemental analyses, FT-IR, 1H NMR, and LCMS spectral studies .


Molecular Structure Analysis

The molecular structure of “(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime” can be represented by the following InChI and SMILES notations :


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime” include :

Scientific Research Applications

Antimicrobial Activity

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime and its derivatives have demonstrated notable antimicrobial properties. A study by Mallesha and Mohana (2014) synthesized various derivatives of this compound, finding that some exhibited significant antibacterial and antifungal activities, particularly against pathogenic strains. This suggests potential for developing new antimicrobial agents using this chemical structure (Mallesha & Mohana, 2014).

Structural and Computational Analysis

Structural and computational studies of the compound have been conducted to understand its properties better. Karthik et al. (2021) performed an extensive analysis, including X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations. These studies provide insights into the molecular characteristics and stability of the compound, which are crucial for potential applications in material science or drug design (Karthik et al., 2021).

Synthesis and Optimization

Research has also focused on the synthesis process of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime. For instance, Rui (2010) explored methods for preparing this compound, achieving a reasonable overall yield and providing a foundation for further research and potential industrial applications (Rui, 2010).

Neuroprotective Potential

A study by Zhong et al. (2020) investigated aryloxyethylamine derivatives, including molecules structurally related to (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime, for their neuroprotective effects. Some derivatives exhibited promising neuroprotective activities, which could be explored further for therapeutic applications in neurodegenerative diseases (Zhong et al., 2020).

Antitubercular Activities

Compounds structurally related to (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime have shown potential in treating tuberculosis. Bisht et al. (2010) synthesized a series of compounds and found them effective against Mycobacterium tuberculosis, suggesting a potential role in developing new antitubercular agents (Bisht et al., 2010).

Safety And Hazards

Safety and hazards information for “(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime” suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8/h1-2,7-8,15,17H,3-6H2/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQWROFRHWHKFE-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1/C(=N/O)/C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434652
Record name AG-G-68616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime

CAS RN

691007-05-3
Record name AG-G-68616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-(2,4-Difluorophenyl)piperidyn-4-yl)methanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ZH Shang, QQ Chu, J Ha, CH An… - Advanced Materials …, 2015 - Trans Tech Publ
The main object of the present invention is to provide an improved process for the preparation of Iloperidone, which would be more simple, economical and easy to implement on large …
Number of citations: 2 www.scientific.net
JP Jasinski, RJ Butcher, HS Yathirajan… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C12H15F2N2O+·C6H2N3O7−, a picrate salt of 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidine, crystallizes with two independent molecules in a cation–…
Number of citations: 9 scripts.iucr.org
L Malleshac, KN Mohanac - Acta Cryst, 2009 - core.ac.uk
The title compound, C12H15F2N2O+ÁC6H2N3O7 À, a picrate salt of 4-[(E)-(2, 4-difluorophenyl)(hydroxyimino) methyl] piperidine, crystallizes with two independent molecules in a …
Number of citations: 2 core.ac.uk
JP Jasinski, RJ Butcher… - Acta …, 2009 - International Union of …
Number of citations: 0

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